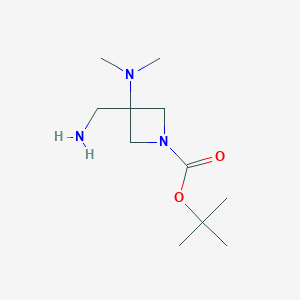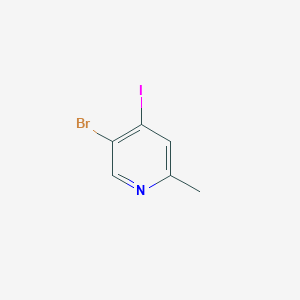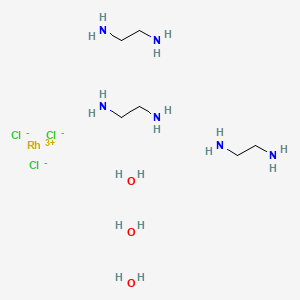
2-Ethylquinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-quinazolinamine is a chemical compound belonging to the quinazolinamine family Quinazolinamines are heterocyclic compounds containing a quinazoline ring fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-quinazolinamine can be synthesized through several synthetic routes. One common method involves the reaction of anthranilic acid with ethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinamine core. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 2-ethyl-6-quinazolinamine may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-quinazolinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of 2-ethyl-6-quinazolinamine can yield quinazolinone derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted quinazolinamines.
Scientific Research Applications
2-Ethyl-6-quinazolinamine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ethyl-6-quinazolinamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer therapy, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
2-Ethyl-6-quinazolinamine is compared with other similar compounds to highlight its uniqueness:
Lapatinib: A tyrosine kinase inhibitor used in cancer treatment.
CP-100356: A specific inhibitor of MDR1 (P-Gp), a prototypical ABC transporter.
4-(2-ethylmorpholin-4-yl)quinazolin-6-amine: Another quinazolinamine derivative with potential biological activities.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-ethylquinazolin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-2-10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,2,11H2,1H3 |
InChI Key |
DADHWDLNILSATA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2C=C(C=CC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)






![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)





